![molecular formula C7Cl4FN3 B13683022 2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13683022.png)
2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine is a heterocyclic compound characterized by the presence of chlorine and fluorine atoms attached to a pyrido[4,3-d]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine typically involves the chlorination and fluorination of pyrido[4,3-d]pyrimidine derivatives. One common method includes the reaction of pyrido[4,3-d]pyrimidine with chlorine gas in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms with hydroxyl or alkoxy groups.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce nitro or sulfonic groups.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidine derivatives, which can have different functional groups such as hydroxyl, alkoxy, nitro, or sulfonic groups.
科学的研究の応用
2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving halogenated heterocycles.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, through its halogenated functional groups. These interactions can lead to the inhibition or activation of biological pathways, resulting in various pharmacological effects. The compound’s high degree of halogenation enhances its lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets .
類似化合物との比較
Similar Compounds
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: Similar in structure but with one less chlorine atom, affecting its reactivity and applications.
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Lacks fluorine and has a different substitution pattern, leading to different chemical properties and uses.
Uniqueness
2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine is unique due to its specific pattern of halogenation, which imparts distinct electronic and steric properties. These properties make it particularly valuable in applications requiring high reactivity and specificity, such as targeted drug design and advanced material synthesis.
特性
分子式 |
C7Cl4FN3 |
|---|---|
分子量 |
286.9 g/mol |
IUPAC名 |
2,4,5,7-tetrachloro-8-fluoropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7Cl4FN3/c8-4-1-3(2(12)6(10)14-4)13-7(11)15-5(1)9 |
InChIキー |
NXOXEWIRSXSBHV-UHFFFAOYSA-N |
正規SMILES |
C12=C(C(=C(N=C1Cl)Cl)F)N=C(N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682942.png)
![2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13682955.png)

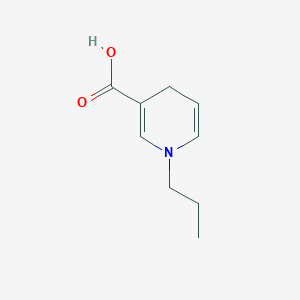
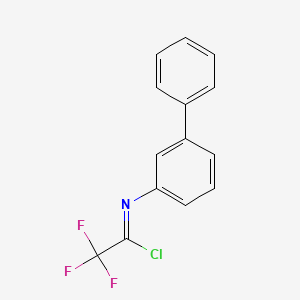
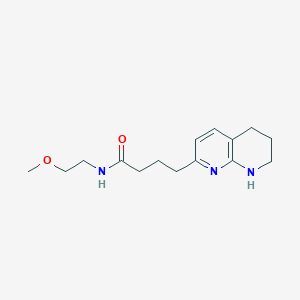

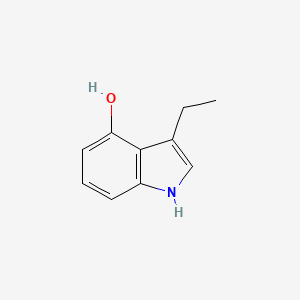
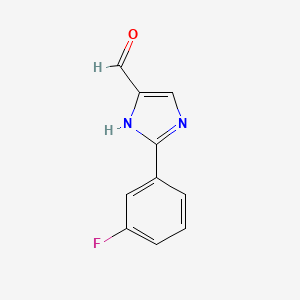
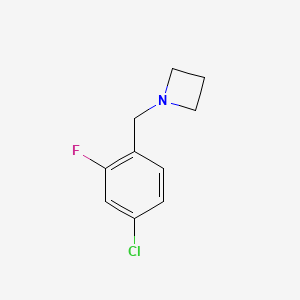
![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)
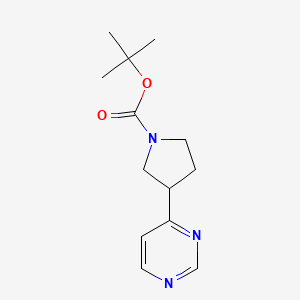
![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)
![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13683035.png)
